Cas no 1805619-82-2 (Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate)

Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate
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- Inchi: 1S/C11H12F2N2O4/c1-3-19-9(16)5-7-4-8(11(12)13)10(15(17)18)6(2)14-7/h4,11H,3,5H2,1-2H3
- InChI Key: QFSBHTWTYFAFIX-UHFFFAOYSA-N
- SMILES: FC(C1=CC(CC(=O)OCC)=NC(C)=C1[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 335
- XLogP3: 1.9
- Topological Polar Surface Area: 85
Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029017008-500mg |
Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate |
1805619-82-2 | 95% | 500mg |
$1,651.30 | 2022-04-01 | |
Alichem | A029017008-1g |
Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate |
1805619-82-2 | 95% | 1g |
$2,923.95 | 2022-04-01 | |
Alichem | A029017008-250mg |
Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate |
1805619-82-2 | 95% | 250mg |
$1,058.40 | 2022-04-01 |
Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate Related Literature
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
Additional information on Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate
Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate (CAS No. 1805619-82-2): A Key Intermediate in Modern Pharmaceutical Research
Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate, identified by its CAS number 1805619-82-2, is a highly versatile and significant compound in the realm of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting complex biological pathways. Its unique structural features, including the presence of a difluoromethyl group and a nitro substituent, make it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents.
The difluoromethyl moiety is a well-documented pharmacophore that enhances the metabolic stability and binding affinity of drug candidates. This group has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory drugs due to its ability to modulate enzyme interactions and improve pharmacokinetic properties. In contrast, the nitro group in Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate contributes to its reactivity, allowing for further functionalization through reduction or nucleophilic substitution reactions. These attributes make it a valuable precursor in the synthesis of more complex molecules.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. Pyridine derivatives, such as Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate, are particularly favored due to their prevalence in biologically active natural products and synthetic drugs. The compound's nitropyridine core is a common scaffold in kinase inhibitors, antiviral agents, and antimicrobial drugs. For instance, studies have demonstrated that nitropyridine derivatives exhibit potent activity against various enzymes implicated in diseases like cancer and inflammation.
The synthesis of Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate involves multi-step organic transformations that highlight the compound's synthetic utility. The introduction of the difluoromethyl group typically requires careful control of reaction conditions to ensure high yield and purity. Additionally, the presence of the nitro group necessitates protective group strategies to prevent unwanted side reactions during subsequent synthetic steps. These challenges underscore the importance of optimizing synthetic protocols for efficient production.
In recent years, there has been growing interest in exploring the pharmacological potential of Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate and its derivatives. Preclinical studies have shown that certain analogs exhibit promising activity against targets such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are critical regulators of immune responses and cell proliferation. The ability to modify various positions on the pyridine ring allows for fine-tuning of biological activity, making this compound a valuable tool for structure-activity relationship (SAR) studies.
The role of computational chemistry in optimizing drug design has also been instrumental in leveraging Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate as a lead compound. Molecular modeling techniques enable researchers to predict binding interactions between this intermediate and biological targets with high precision. By integrating experimental data with computational insights, scientists can rapidly identify promising derivatives for further development. This interdisciplinary approach has accelerated the discovery process and led to several innovative drug candidates entering clinical trials.
The industrial-scale production of Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate presents unique challenges due to its sensitivity to environmental conditions and reactivity with common laboratory reagents. Manufacturers must adhere to stringent quality control measures to ensure consistency and purity throughout the synthesis process. Advances in green chemistry have also spurred efforts to develop more sustainable methods for producing this intermediate, reducing waste generation and minimizing hazardous byproducts.
Future research directions for Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate may include exploring its potential as a prodrug or exploring new synthetic pathways that enhance scalability and cost-effectiveness. The growing demand for high-quality intermediates in pharmaceutical manufacturing underscores the need for innovative solutions that meet both scientific excellence and industrial requirements. As our understanding of biological systems continues to expand, compounds like Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate will remain at the forefront of drug discovery efforts.
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